molecular formula C21H21NO4 B274375 4-{[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]methyl}benzoic acid

4-{[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]methyl}benzoic acid

Cat. No. B274375
M. Wt: 351.4 g/mol
InChI Key: BVGODZPGAUUBCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]methyl}benzoic acid, also known as HFMA-benzoic acid, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzoic acid and has a complex structure that makes it an interesting subject for research.

Scientific Research Applications

4-{[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]methyl}benzoic acid acid has potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Recent studies have shown that this compound acid has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also shown potential in the treatment of inflammation and autoimmune diseases.

Mechanism of Action

The mechanism of action of 4-{[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]methyl}benzoic acid acid is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound acid also has anti-inflammatory properties, which may be due to its ability to inhibit the activity of certain inflammatory enzymes.
Biochemical and Physiological Effects:
This compound acid has several biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. This compound acid has also been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]methyl}benzoic acid acid is its potential as a therapeutic agent in cancer and inflammation. This compound has shown promising results in preclinical studies and may have fewer side effects compared to traditional chemotherapy drugs. However, the limitations of this compound acid include its complex synthesis method, limited availability, and lack of clinical data.

Future Directions

There are several future directions for the research of 4-{[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]methyl}benzoic acid acid. One potential direction is the development of more efficient and cost-effective synthesis methods. Another direction is the investigation of the compound's potential as a therapeutic agent in other diseases, such as autoimmune diseases. Further studies are also needed to fully understand the mechanism of action of this compound acid and its potential side effects.
Conclusion:
In conclusion, this compound acid is a compound with potential applications in various fields of scientific research. This compound has shown promising results in preclinical studies and may have therapeutic potential in cancer and inflammation. However, further research is needed to fully understand the mechanism of action and potential side effects of this compound acid.

Synthesis Methods

The synthesis of 4-{[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]methyl}benzoic acid acid involves several steps that require expertise in organic chemistry. The first step involves the synthesis of 4-aminomethylbenzoic acid, which is then reacted with 5-(4-(1-hydroxyethyl)phenyl)-2-furaldehyde to produce the intermediate compound. The final step involves the reaction of the intermediate with hydrochloric acid to produce this compound acid. The synthesis of this compound acid is a complex process that requires careful attention to detail and expertise in organic chemistry.

properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

4-[[[5-[4-(1-hydroxyethyl)phenyl]furan-2-yl]methylamino]methyl]benzoic acid

InChI

InChI=1S/C21H21NO4/c1-14(23)16-6-8-17(9-7-16)20-11-10-19(26-20)13-22-12-15-2-4-18(5-3-15)21(24)25/h2-11,14,22-23H,12-13H2,1H3,(H,24,25)

InChI Key

BVGODZPGAUUBCA-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)C2=CC=C(O2)CNCC3=CC=C(C=C3)C(=O)O)O

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=C(O2)CNCC3=CC=C(C=C3)C(=O)O)O

Origin of Product

United States

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